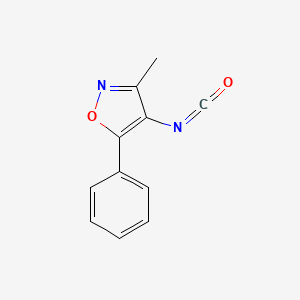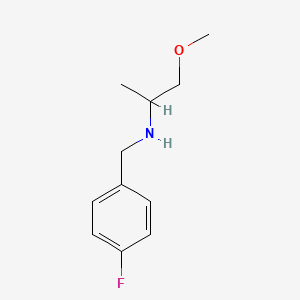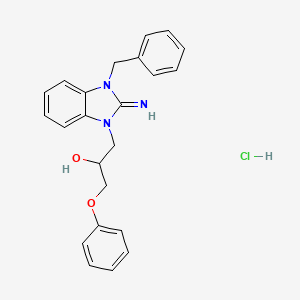
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
説明
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid is a chemical compound with the molecular formula C9H8F3NO2 . It has a molecular weight of 219.16 . The IUPAC name for this compound is amino [2-(trifluoromethyl)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid is 1S/C9H8F3NO2/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) . The Canonical SMILES for this compound is C1=CC=C(C(=C1)C(C(=O)O)N)C(F)(F)F .
Physical And Chemical Properties Analysis
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
科学的研究の応用
Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods : The synthesis of TFMP derivatives involves various methods, including the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) as a chemical intermediate .
- Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Suzuki-Coupling Reactions
- Application : 2-(Trifluoromethyl)phenylboronic acid, which can be synthesized from 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
- Methods : The Suzuki reaction is a type of palladium-catalyzed coupling reaction that involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate .
- Results : The result of this reaction is the formation of a new carbon-carbon bond, allowing for the synthesis of complex organic compounds .
Molecular Imprinting
- Application : 2-(Trifluoromethyl)acrylic acid, which can be synthesized from 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, is used as an acidic functional monomer for molecular imprinting of nicotine .
- Methods : Molecular imprinting involves the synthesis of a polymer with specific recognition sites for a particular molecule .
- Results : The result is a polymer that can selectively bind to the target molecule, in this case, nicotine .
Synthesis of 4-(2-Trifluoromethyl)phenylpyrrolo
- Application : 2-(Trifluoromethyl)phenylboronic acid, which can be synthesized from 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, is used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo . This compound is a potential antagonist of corticotropin-releasing hormone .
- Methods : The synthesis involves a series of reactions, including a Suzuki-coupling reaction .
- Results : The result is a compound that could potentially be used in the treatment of disorders related to corticotropin-releasing hormone .
Synthesis of Trifluoromethyl Ketones
- Application : Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They can be synthesized from 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid .
- Methods : The synthesis of TFMKs involves a series of reactions, including the use of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid as a starting material .
- Results : The result is a range of TFMKs that can be used in the synthesis of various fluorinated pharmaceuticals .
Synthesis of Indole Derivatives
- Application : Indole derivatives, which can be synthesized from 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : The synthesis of indole derivatives involves a series of reactions, including the use of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid as a starting material .
- Results : The result is a range of indole derivatives that can be used in the treatment of various diseases .
Synthesis of 4-(2-Trifluoromethyl)phenylpyrrolo
- Application : 2-(Trifluoromethyl)phenylboronic acid, which can be synthesized from 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, is used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo . This compound is a potential antagonist of corticotropin-releasing hormone .
- Methods : The synthesis involves a series of reactions, including a Suzuki-coupling reaction .
- Results : The result is a compound that could potentially be used in the treatment of disorders related to corticotropin-releasing hormone .
Synthesis of Trifluoromethyl Ketones
Safety And Hazards
特性
IUPAC Name |
2-amino-2-[2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMXFJGWNKBPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380596 | |
| Record name | Amino[2-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid | |
CAS RN |
240490-00-0 | |
| Record name | Amino[2-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)-DL-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)
![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)
![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)



![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)
![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)


